molecular formula C17H26BNO3 B15132220 N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isobutyramide

N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isobutyramide

Cat. No.: B15132220
M. Wt: 303.2 g/mol
InChI Key: ONFVFBZVSKGXCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isobutyramide (CAS No: 2852050-47-4) is a high-purity boronic acid pinacol ester derivative designed for pharmaceutical research and development, particularly in the field of oncology. This compound features an isobutyramide group and a protected boronic acid functionality, which serves as a crucial synthetic intermediate in the design of novel therapeutic agents. The boronic acid moiety, when deprotected, can act as a bioisostere for nitro groups in drug design, enabling unique binding interactions with biological targets such as the Androgen Receptor (AR). This mechanism is being explored in the development of flutamide-like antiandrogens for prostate cancer treatment, where the boronic acid functionality can form coordinate covalent bonds or hydrogen bonds with key arginine residues (Arg752) within the binding pocket . The ortho-methyl substitution on the phenyl ring influences the compound's steric and electronic properties, potentially optimizing binding affinity and reducing undesired metabolic toxicity. With a molecular formula of C16H22BNO3 and a molecular weight of 287.16 g/mol, this reagent is supplied as a stable solid under cold-chain transportation to preserve integrity. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C17H26BNO3

Molecular Weight

303.2 g/mol

IUPAC Name

2-methyl-N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide

InChI

InChI=1S/C17H26BNO3/c1-11(2)15(20)19-13-9-8-12(3)14(10-13)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3,(H,19,20)

InChI Key

ONFVFBZVSKGXCE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isobutyramide typically involves the following steps:

    Formation of the dioxaborolane ring: This is achieved by reacting pinacol with boron trihalides under controlled conditions to form the dioxaborolane structure.

    Coupling reaction: The dioxaborolane intermediate is then coupled with a suitable aryl halide using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the aryl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of boronic acids or borate esters.

    Reduction: Formation of boron-containing alcohols.

    Substitution: Formation of substituted boron compounds.

Scientific Research Applications

N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isobutyramide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isobutyramide involves its interaction with molecular targets through its boron center. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in various chemical reactions. This property is exploited in catalysis and organic synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Positional Isomers and Heterocyclic Analogs
Compound Name Substituents Key Differences Synthesis Yield Melting Point (°C) Reference
Target Compound 4-methyl, 3-dioxaborolane (phenyl) Reference N/A N/A
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)isobutyramide Pyridin-2-yl instead of phenyl Nitrogen atom introduces polarity and H-bonding potential N/A N/A
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)isobutyramide Pyridin-3-yl substitution Altered electronic distribution; potential for metal coordination N/A N/A
N-(2-Chloro-5-(dioxaborolane)phenyl)isobutyramide 2-chloro, 5-dioxaborolane Chlorine increases electronegativity; may enhance binding in biological targets N/A N/A
Impact of Substituents
  • Electron-donating groups (e.g., methyl) : Stabilize the boron center and enhance cross-coupling reactivity .
  • Halogens (e.g., Cl) : Increase electrophilicity and may improve bioavailability by influencing solubility .
  • Heterocycles (e.g., pyridine) : Alter electronic properties and introduce hydrogen-bonding sites, affecting pharmacokinetics .

Amide Group Modifications

Variations in the Amide Moiety
Compound Name Amide Structure Key Differences Bioactivity Notes Reference
Target Compound Isobutyramide (-CONH-iPr) Reference N/A
N-(3-(Dioxaborolane)phenyl)cyclopropanecarboxamide Cyclopropanecarboxamide Smaller, rigid substituent; may reduce steric hindrance Potential kinase inhibition
N-(4-Fluoro-2-(dioxaborolane)phenyl)-3,3-dimethylbutanamide 3,3-Dimethylbutanamide Bulky substituent; increased lipophilicity Enhanced membrane permeability
4-Methyl-3-(dioxaborolane)phenyl)benzamide Benzamide (-CONH-Ph) Aromatic amide; planar structure may improve π-π stacking Antibacterial activity in related analogs
Physicochemical Implications
  • Isobutyramide : Moderate steric bulk balances solubility and reactivity.
  • Aromatic amides (e.g., benzamide) : Enhance crystallinity and thermal stability, as seen in analogs with melting points >250°C .
Yields and Reaction Conditions
Compound Class Representative Example Yield Range Catalyst/Solvent System Reference
Pyridine-based analogs N-(4-(dioxaborolane)pyridin-2-yl)isobutyramide 33–41% Pd catalysts, DMF/THF
Benzothiadiazole hybrids Compound 14 () 56.5% DMF, room temperature
Trifluoromethyl analogs Compound 16 () 71% Suzuki-Miyaura coupling
Key Observations
  • Lower yields (e.g., 22–41%) : Observed in pyridine derivatives due to steric hindrance or competing side reactions .
  • Higher yields (e.g., 71%) : Achieved in trifluoromethyl-substituted compounds, likely due to improved boron electrophilicity .
Therapeutic Potential
  • Hypoxia inhibitors : Benzo[c][1,2,5]thiadiazole analogs (e.g., compound 14) show promise in targeting hypoxic tumors .
  • Kinase modulation : Cyclopropanecarboxamide derivatives exhibit GSK-3β and ROCK-1 inhibitory activity .
  • Antibacterial agents : N-phenylacetamide derivatives with chloro/thiazole substituents display MIC values <10 µg/mL .
Role of Boron

The dioxaborolane group enhances target engagement in enzyme inhibition (e.g., via reversible covalent binding) and enables radiolabeling for imaging .

Biological Activity

N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isobutyramide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its chemical formula C14H21BO3C_{14}H_{21}BO_3 and has a molecular weight of approximately 248.13 g/mol. The presence of the dioxaborolane moiety suggests potential interactions with biological targets such as enzymes and receptors.

  • Inhibition of Kinases : Preliminary studies indicate that compounds similar to this compound exhibit inhibitory effects on various kinases. For instance, compounds with similar structures have been shown to inhibit GSK-3β and ROCK-1 kinases effectively. The IC50 values for these inhibitors range from 8 nM to several hundred nanomolar concentrations depending on the specific modifications in the structure .
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to modulate inflammatory responses in cellular models. In BV-2 microglial cells, certain derivatives significantly reduced levels of nitric oxide (NO) and interleukin-6 (IL-6), indicating a potential role in treating neuroinflammatory conditions .

Table 1: Inhibitory Activity Against Kinases

CompoundTarget KinaseIC50 (nM)
Compound 62GSK-3β8
Compound 49ROCK-115
Compound 50IKK-β20

Data derived from comparative studies on related compounds .

Cytotoxicity Studies

Cytotoxicity assays performed on HT-22 (mouse hippocampal neuronal cells) revealed that while some derivatives decreased cell viability at higher concentrations (100 µM), others maintained cell viability at lower concentrations (up to 10 µM) without significant toxicity .

Case Studies

Research involving the use of this compound analogs has shown promise in preclinical models:

  • Neuroprotection : In a study assessing neuroprotective effects against oxidative stress-induced cell death, certain analogs demonstrated significant protective effects at concentrations below toxic thresholds.
  • Cancer Therapeutics : Compounds with similar structural motifs have been investigated for their ability to inhibit cancer cell proliferation. Notably, modifications leading to increased lipophilicity enhanced cellular uptake and bioactivity.

Q & A

Q. Example Protocol :

StepReagents/ConditionsYieldReference
BoronationPd(dba)₂, XPhos, bis(pinacolato)diboron, dioxane, 80°C60–75%
Cross-CouplingPd(PPh₃)₄, K₂CO₃, DMF, 90°C33–72%

How is this compound characterized in research settings?

Basic Question
Characterization involves:

  • ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–7.6 ppm, with distinct peaks for the isobutyramide methyl groups (δ 1.2–1.4 ppm) and dioxaborolane methyls (δ 1.3 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ or [M+Na]⁺.
  • HPLC : Purity assessment using C18 columns (acetonitrile/water gradient).

How can researchers optimize reaction yields in cross-coupling reactions involving this compound?

Advanced Question
Low yields often arise from:

  • Catalyst Deactivation : Use fresh Pd catalysts (e.g., Pd(PPh₃)₄) and degassed solvents to prevent oxidation .
  • Steric Hindrance : Modify substrates to reduce steric bulk; e.g., meta-substituted aryl groups improve coupling efficiency .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of boronates but may require higher temperatures (90–100°C) .

Case Study : Switching from THF to DMF increased yields from 22% to 72% in hypoxia inhibitor synthesis .

How to address contradictory data in cross-coupling efficiency with different substrates?

Advanced Question
Contradictions often stem from:

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) on aryl halides slow oxidative addition; electron-donating groups (e.g., methoxy) accelerate it .
  • Substrate Purity : Trace moisture in boronic esters reduces reactivity. Dry solvents and use molecular sieves .
  • Catalyst Loading : For sterically hindered substrates, increase Pd loading (5–10 mol%) .

What are the key applications of this compound in medicinal chemistry?

Basic Question

  • Kinase Inhibitors : Serves as a boronate intermediate in synthesizing GSK-3β and ROCK-1 inhibitors targeting Alzheimer’s disease .
  • Hypoxia Inhibitors : Used in nitrobenzooxadiazole derivatives to modulate HIF-1α pathways .

How to mitigate solubility challenges during reactions with this compound?

Advanced Question

  • Solvent Optimization : Use DMF:DMSO mixtures (3:1) for polar intermediates.
  • Microwave-Assisted Synthesis : Enhances dissolution and reduces reaction time .
  • Derivatization : Introduce solubilizing groups (e.g., PEG chains) post-coupling .

What protocols ensure the stability of the boronic ester moiety during storage?

Basic Question

  • Storage : Under inert gas (N₂/Ar) at –20°C in amber vials.
  • Handling : Avoid prolonged exposure to moisture; use anhydrous solvents for reactions .

How to confirm boronic ester integrity after synthesis?

Advanced Question

  • ¹¹B NMR : A peak at δ 28–32 ppm confirms the boronate structure .
  • IR Spectroscopy : B–O stretching vibrations at 1340–1390 cm⁻¹ .

What steps resolve unexpected byproducts in cross-coupling reactions?

Advanced Question

  • Byproduct Analysis : Use LC-MS to identify homocoupling (from boronate oxidation) or protodeboronation.
  • Catalyst Screening : Test Pd₂(dba)₃ with SPhos ligand for improved selectivity .
  • Base Optimization : Replace K₂CO₃ with Cs₂CO₃ to reduce side reactions .

How to study the mechanistic role of the boronic ester in catalysis?

Advanced Question

  • Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe rate-limiting steps.
  • DFT Calculations : Model transition states to assess electronic/steric effects .
  • In Situ Monitoring : Use Raman spectroscopy to track boronate coordination to Pd .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.